molecular formula C6H7ClN2O B1590003 6-Chloro-4-ethylpyridazin-3(2H)-one CAS No. 61404-49-7

6-Chloro-4-ethylpyridazin-3(2H)-one

Cat. No.: B1590003
CAS No.: 61404-49-7
M. Wt: 158.58 g/mol
InChI Key: NBIASXYTWHFPCI-UHFFFAOYSA-N
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Description

6-Chloro-4-ethylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family It is characterized by a chlorine atom at the 6th position and an ethyl group at the 4th position on the pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one typically involves the chlorination of 4-ethylpyridazin-3(2H)-one. One common method includes the reaction of 4-ethylpyridazin-3(2H)-one with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 6th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridazinones.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydropyridazines.

Scientific Research Applications

6-Chloro-4-ethylpyridazin-3(2H)-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-ethylpyridazin-3(2H)-one largely depends on its interaction with biological targets. It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The chlorine and ethyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • 6-Chloro-4-methylpyridazin-3-amine
  • 6-Chloro-N-ethylpyridazin-3-amine
  • 6-Chloro-3-methyl-pyridazin-4-amine

Comparison: Compared to its analogs, 6-Chloro-4-ethylpyridazin-3(2H)-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

3-chloro-5-ethyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-4-3-5(7)8-9-6(4)10/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIASXYTWHFPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00491712
Record name 6-Chloro-4-ethylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61404-49-7
Record name 6-Chloro-4-ethylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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